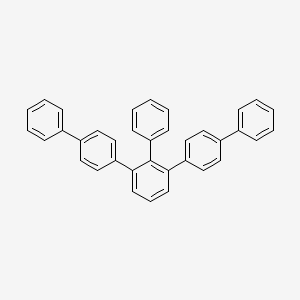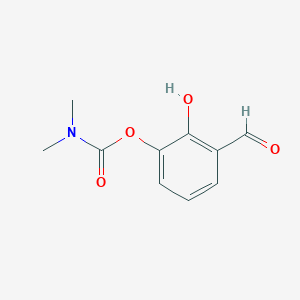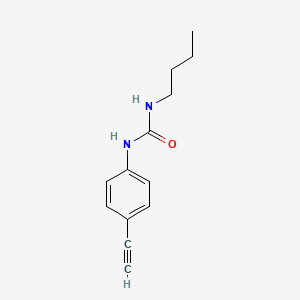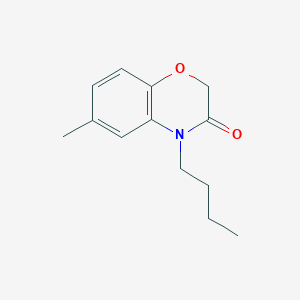
2-Phenyl-1,3-bis(4-phenylphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-bis(4-phenylphenyl)benzene is an aromatic compound characterized by its complex structure, which includes multiple phenyl groups attached to a central benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-bis(4-phenylphenyl)benzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is common in industrial settings to ensure consistent production and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-bis(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Aromatic Substitution (NAS): This reaction involves the substitution of a leaving group on the aromatic ring with a nucleophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides).
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide and ammonia.
Major Products Formed
Electrophilic Aromatic Substitution: The major products include halogenated, nitrated, and alkylated derivatives of this compound.
Nucleophilic Aromatic Substitution: The major products include phenolic and amino derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-bis(4-phenylphenyl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3-bis(4-phenylphenyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the aromatic ring donating electrons to the electrophile. This forms a sigma complex, which then loses a proton to regenerate the aromatic system . In nucleophilic aromatic substitution reactions, the compound acts as an electrophile, with the nucleophile attacking the aromatic ring and displacing a leaving group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylbenzene: This compound has a similar structure but lacks the additional phenyl groups attached to the central benzene ring.
1,4-Diphenylbenzene: Similar to 1,3-diphenylbenzene but with the phenyl groups in the para position.
Triphenylbenzene: This compound has three phenyl groups attached to a central benzene ring, similar to 2-Phenyl-1,3-bis(4-phenylphenyl)benzene.
Uniqueness
This compound is unique due to its specific arrangement of phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
643767-55-9 |
|---|---|
Molekularformel |
C36H26 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
2-phenyl-1,3-bis(4-phenylphenyl)benzene |
InChI |
InChI=1S/C36H26/c1-4-11-27(12-5-1)29-19-23-31(24-20-29)34-17-10-18-35(36(34)33-15-8-3-9-16-33)32-25-21-30(22-26-32)28-13-6-2-7-14-28/h1-26H |
InChI-Schlüssel |
OQXATJBYOIZHSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)

![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)


![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)

![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)



